molecular formula C20H36O4 B12635074 Ethyl 2-hexyl-3,5-dioxododecanoate CAS No. 919198-44-0

Ethyl 2-hexyl-3,5-dioxododecanoate

Katalognummer: B12635074
CAS-Nummer: 919198-44-0
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: LVXPQMYGBSOCAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-hexyl-3,5-dioxododecanoate is a chemical compound with the molecular formula C16H30O4 It is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hexyl-3,5-dioxododecanoate typically involves esterification reactions. One common method is the reaction between 2-hexyl-3,5-dioxododecanoic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-hexyl-3,5-dioxododecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-hexyl-3,5-dioxododecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-hexyl-3,5-dioxododecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simpler ester with similar reactivity but different structural properties.

    Methyl butyrate: Another ester with a different alkyl chain length and functional group arrangement.

    Ethyl benzoate: An aromatic ester with distinct chemical and physical properties.

Uniqueness

Ethyl 2-hexyl-3,5-dioxododecanoate is unique due to its specific structural features, including the presence of two carbonyl groups and a long alkyl chain

Eigenschaften

CAS-Nummer

919198-44-0

Molekularformel

C20H36O4

Molekulargewicht

340.5 g/mol

IUPAC-Name

ethyl 2-hexyl-3,5-dioxododecanoate

InChI

InChI=1S/C20H36O4/c1-4-7-9-11-12-14-17(21)16-19(22)18(20(23)24-6-3)15-13-10-8-5-2/h18H,4-16H2,1-3H3

InChI-Schlüssel

LVXPQMYGBSOCAD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)CC(=O)C(CCCCCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.